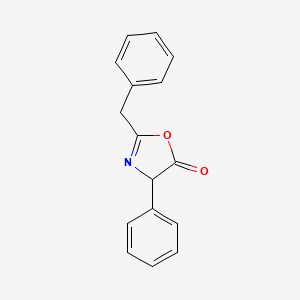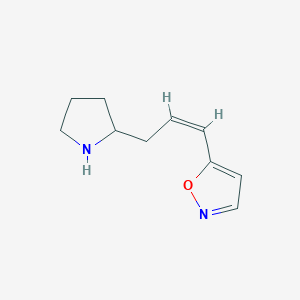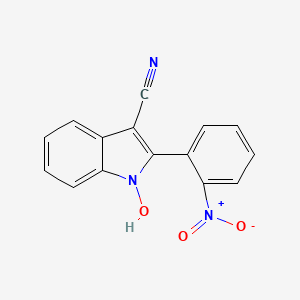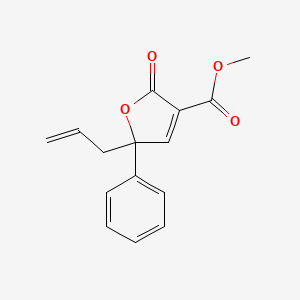
2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one is a heterocyclic compound containing both nitrogen and oxygen atoms within its structure. This compound is part of the oxazolone family, which is known for its diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one can be achieved through several methods. One common approach involves the reaction of hippuric acid with substituted aromatic aldehydes in the presence of an ionic liquid such as [Et3NH][HSO4]. This method is eco-friendly and yields the desired oxazolone with high purity and efficiency .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids and other green chemistry approaches is becoming increasingly popular in industrial settings to minimize environmental impact and improve process efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered properties.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4-selenazole carboxylic acid: Known for its antimicrobial and anticancer activities.
2-Phenyl-4,6-bis(trifluoromethyl)pyridine: Used in various chemical syntheses and known for its unique chemical properties.
Uniqueness
2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one stands out due to its specific structural features and the presence of the triphenylmethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in certain applications where other similar compounds may not be as effective.
Eigenschaften
| 55686-04-9 | |
Molekularformel |
C28H21NO2 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
2-phenyl-4-trityl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C28H21NO2/c30-27-25(29-26(31-27)21-13-5-1-6-14-21)28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H |
InChI-Schlüssel |
GEKBSRJQRRZMOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)O2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/no-structure.png)






![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
